molecular formula C32H22N12 B13118929 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin

Cat. No.: B13118929
M. Wt: 574.6 g/mol
InChI Key: SGTYFGIVLLFKQY-UHFFFAOYSA-N
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Description

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four imidazole groups attached to the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin typically involves the reaction of porphyrin with imidazole derivatives under specific conditions. One common method is the reaction of porphyrin with 1H-imidazole-4-carbaldehyde in the presence of a catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield alkylated porphyrin derivatives .

Scientific Research Applications

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in cancer cells. The imidazole groups also allow the compound to form coordination complexes with metal ions, enhancing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin is unique due to its specific arrangement of imidazole groups, which imparts distinct photophysical and chemical properties. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in organic reactions .

Properties

Molecular Formula

C32H22N12

Molecular Weight

574.6 g/mol

IUPAC Name

5,10,15,20-tetrakis(1H-imidazol-5-yl)-21,23-dihydroporphyrin

InChI

InChI=1S/C32H22N12/c1-2-18-30(26-10-34-14-38-26)20-5-6-22(43-20)32(28-12-36-16-40-28)24-8-7-23(44-24)31(27-11-35-15-39-27)21-4-3-19(42-21)29(17(1)41-18)25-9-33-13-37-25/h1-16,41,44H,(H,33,37)(H,34,38)(H,35,39)(H,36,40)

InChI Key

SGTYFGIVLLFKQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CN=CN6)C7=CN=CN7)C8=CN=CN8)C=C3)C9=CN=CN9

Origin of Product

United States

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